venturamide A
CAS No.:
Cat. No.: VC1853242
Molecular Formula: C21H24N6O4S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N6O4S2 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | (4R,11R,18R)-4,7,11-trimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
| Standard InChI | InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-12(7-33-21)16(28)22-9(3)19-27-15(11(5)31-19)18(30)23-10(4)20-24-13(6-32-20)17(29)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,30)(H,26,29)/t9-,10-,14-/m1/s1 |
| Standard InChI Key | OJMSNONHTSXZKM-GPCCPHFNSA-N |
| Isomeric SMILES | C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)C |
| Canonical SMILES | CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Venturamide A is characterized by the molecular formula C21H24N6O4S2 and a molecular weight of 488.6 g/mol . It belongs to the class of organic compounds known as macrolactams, which are cyclic amides of amino carboxylic acids with a 1-azacycloalkan-2-one structure . These compounds are nitrogen analogs of naturally occurring macrolides, where a nitrogen atom replaces the oxygen atom of the cyclic carboxylic acid group . The compound was first documented in scientific literature in 2007, with the publication referenced by PMID: 17328572 .
Table 1: Key Molecular Properties of Venturamide A
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O4S2 |
| Molecular Weight | 488.6 g/mol |
| Exact Mass | 488.130045625 |
| Classification | Macrolactam, Cyclic peptide |
| Stereochemistry | Contains (4R,11R,18R) stereogenic centers |
| First Documented | 2007 |
Structural Features
The IUPAC name of venturamide A provides insight into its complex structure: (4R,11R,18R)-4,7,11-trimethyl-18-(propan-2-yl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1(5,8).1(12,15)]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione . This nomenclature indicates the presence of multiple ring systems, including heterocyclic structures that contribute to the compound's biological activity. Venturamide A contains thiazole and oxazole moieties, which are common structural features in bioactive cyclic peptides from cyanobacteria .
The compound belongs to a family of cyclic peptides that include thiazole and oxazole heterocycles, similar to other cyanobacterial metabolites such as microcyclamide, nostocyclamide, tenuecyclamide, dendroamides, and other venturamides . This structural class is characterized by the presence of modified amino acid residues that form heterocyclic rings, contributing to the compound's conformational rigidity and biological activity.
Biological Source and Isolation
Source Organism
Venturamide A has been isolated from cyanobacteria belonging to the genus Oscillatoria sp. . Cyanobacteria are known to produce a diverse array of biologically active secondary metabolites, including many cyclic peptides with various bioactivities. These photosynthetic microorganisms are found in diverse aquatic environments and have been a rich source of natural products with pharmaceutical potential.
Biosynthesis
Biosynthetic Pathway
The microcyclamide biosynthetic gene cluster in Microcystis aeruginosa consists of nine genes (designated as "mca") that encode enzymes responsible for processing a precursor peptide into the mature cyclic peptide . These processing enzymes include subtilisin-type proteases and heterocyclization enzymes that closely resemble those involved in patellamide biosynthesis in cyanobacterial symbionts of ascidians .
Biosynthetic Significance
The discovery of ribosomal pathways for the production of structurally complex cyclic peptides in cyanobacteria has significant biotechnological implications. As noted with the patellamide biosynthetic pathway, these systems can potentially be used as templates for the design of flexible expression platforms for producing libraries of cyclic peptides . This approach represents a promising avenue for the discovery and development of new bioactive compounds.
Table 2: Comparison of Biosynthetic Features in Cyanobacterial Cyclic Peptides
| Feature | Description |
|---|---|
| Pathway Type | Ribosomal pathway (not nonribosomal peptide synthetase) |
| Key Enzymes | Subtilisin-type proteases, heterocyclization enzymes |
| Precursor | Ribosomal peptide containing the core amino acid sequence |
| Modifications | Formation of thiazole/oxazole rings, macrocyclization |
| Regulation | Constitutive expression throughout growth phase (observed in related compounds) |
Biological Activity
Antimalarial Properties
The most significant reported biological activity of venturamide A is its antimalarial effect against the W2 chloroquine-resistant strain of Plasmodium falciparum . This activity is particularly noteworthy given the increasing global challenge of malaria parasites developing resistance to conventional antimalarial drugs. The ability of venturamide A to target chloroquine-resistant strains suggests it may have a different mechanism of action compared to currently used antimalarial agents.
Comparison with Related Compounds
Venturamide A belongs to a diverse family of cyanobacterial cyclic peptides that exhibit a range of bioactivities. Related compounds such as nostocyclamide, tenuecyclamide, dendroamides, and microcyclamide have been reported to possess various activities including antibacterial, cytotoxic, and antimalarial properties . This structural class of compounds represents a promising source of lead structures for drug discovery efforts.
Research Significance and Future Perspectives
Structure-Activity Relationships
The unique structural features of venturamide A, including its cyclic peptide backbone and heterocyclic moieties, provide opportunities for structure-activity relationship studies. Understanding the relationships between specific structural elements and antimalarial activity could guide the development of more potent and selective analogs with improved pharmacological properties.
Future Research Directions
Based on the limited information available in the literature, several key areas for future research on venturamide A can be identified:
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Detailed mechanistic studies to elucidate its mode of action against Plasmodium falciparum
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Exploration of potential activity against other pathogens or disease targets
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Identification and characterization of the specific biosynthetic gene cluster responsible for venturamide A production
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Development of synthetic or semi-synthetic routes to produce the compound and structural analogs
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Investigation of the ecological role of venturamide A in its producing organism
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